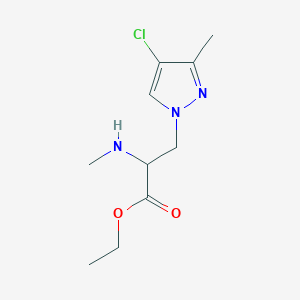
1,3-Dibromo-2-fluoro-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-fluoro-4-methylbenzene is an aromatic compound with the molecular formula C7H5Br2F It is a derivative of benzene, where two bromine atoms, one fluorine atom, and one methyl group are substituted at the 1, 3, 2, and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-fluoro-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-fluoro-4-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under controlled conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibromo-2-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated aromatic compounds, while coupling reactions can produce biaryl derivatives.
Applications De Recherche Scientifique
1,3-Dibromo-2-fluoro-4-methylbenzene has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme interactions and the development of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 1,3-dibromo-2-fluoro-4-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate is then stabilized by the removal of a proton, resulting in the substitution of the aromatic ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dibromo-5-fluoro-2-methylbenzene
- 1,4-Dibromo-2-fluoro-3-methylbenzene
- 1-Bromo-3,5-difluoro-2-methylbenzene
- 2-Bromo-4-fluorotoluene
Uniqueness
1,3-Dibromo-2-fluoro-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with a methyl group, allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds.
Propriétés
Formule moléculaire |
C7H5Br2F |
|---|---|
Poids moléculaire |
267.92 g/mol |
Nom IUPAC |
1,3-dibromo-2-fluoro-4-methylbenzene |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |
Clé InChI |
YSXAHLUYDGBNSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)Br)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate](/img/structure/B13637274.png)








![1-[2-(3-Methoxyphenyl)ethyl]piperazine](/img/structure/B13637329.png)




